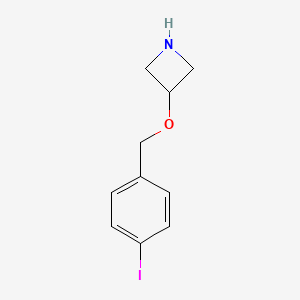
3-((4-Iodobenzyl)oxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Iodobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12INO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the 4-iodobenzyl group attached to the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Iodobenzyl)oxy)azetidine typically involves the reaction of 4-iodobenzyl alcohol with azetidine under specific reaction conditions. One common method is the nucleophilic substitution reaction where 4-iodobenzyl alcohol reacts with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
化学反应分析
Types of Reactions
3-((4-Iodobenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
3-((4-Iodobenzyl)oxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-((4-Iodobenzyl)oxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the 4-iodobenzyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. This compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing biological processes .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Azetidines: Other derivatives of azetidine with different substituents on the ring
Uniqueness
3-((4-Iodobenzyl)oxy)azetidine is unique due to the presence of the 4-iodobenzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and applications in various fields .
属性
分子式 |
C10H12INO |
|---|---|
分子量 |
289.11 g/mol |
IUPAC 名称 |
3-[(4-iodophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 |
InChI 键 |
JAMZAOYTNWPURE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OCC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)

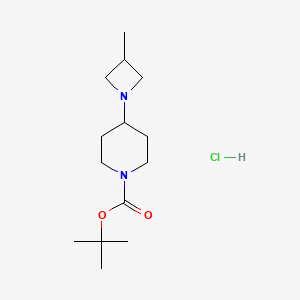
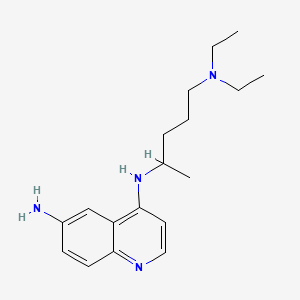
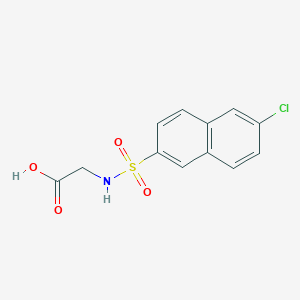

![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)

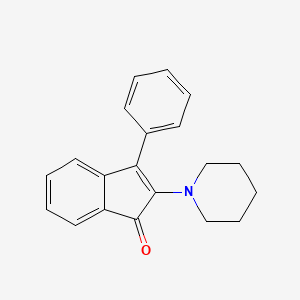

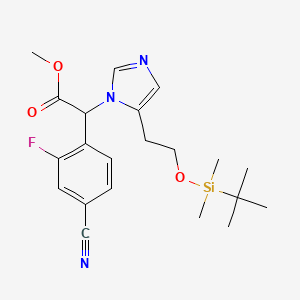

![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)
